molecular formula C13H19ClN2O2S B7556610 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide

2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide

Cat. No. B7556610
M. Wt: 302.82 g/mol
InChI Key: NUPUOTCXVFRRCC-UHFFFAOYSA-N
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Description

2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide, also known as CP-122,288, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide has been found to produce a range of biochemical and physiological effects in the body. It has been found to reduce inflammation and pain, as well as to have anticonvulsant and neuroprotective effects. In addition, it has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of using 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to determine the safety and efficacy of 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide in humans, which may pave the way for its clinical development as a therapeutic agent.
Conclusion:
In conclusion, 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its wide range of biological activities and potential use in the treatment of various diseases make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in humans.

Synthesis Methods

2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine, followed by the addition of 4-dimethylaminopyridine and sodium carbonate. The resulting compound is then treated with thionyl chloride to form the final product, 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide.

Scientific Research Applications

2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-10-3-4-13(12(14)9-10)19(17,18)16(2)11-5-7-15-8-6-11/h3-4,9,11,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPUOTCXVFRRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C)C2CCNCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide

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